molecular formula C20H14O3 B14349697 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one CAS No. 91097-14-2

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one

Cat. No.: B14349697
CAS No.: 91097-14-2
M. Wt: 302.3 g/mol
InChI Key: YTOCHTOAWOMKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of phenol derivatives and benzofuran precursors, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to interact with enzymes, receptors, or DNA, leading to modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzofuran: Shares the benzofuran core but lacks the phenyl group.

    3-Phenylbenzofuran: Similar structure but without the hydroxyphenyl group.

Uniqueness

5-(4-Hydroxyphenyl)-3-phenyl-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxyphenyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds.

Properties

CAS No.

91097-14-2

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-3-phenyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C20H14O3/c21-16-9-6-13(7-10-16)15-8-11-18-17(12-15)19(20(22)23-18)14-4-2-1-3-5-14/h1-12,19,21H

InChI Key

YTOCHTOAWOMKHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)C4=CC=C(C=C4)O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.